molecular formula C7H15NO B13327334 Rac-(3r,4s)-4-propylpyrrolidin-3-ol

Rac-(3r,4s)-4-propylpyrrolidin-3-ol

Cat. No.: B13327334
M. Wt: 129.20 g/mol
InChI Key: PYJRWXOAVMGHNR-RNFRBKRXSA-N
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Description

"Rac-(3R,4S)-4-propylpyrrolidin-3-ol" is a racemic pyrrolidine derivative featuring a hydroxyl group at the 3-position and a propyl substituent at the 4-position of the pyrrolidine ring. The compound has two chiral centers (at positions 3 and 4), resulting in a mixture of enantiomers. Key physicochemical properties include a formal charge of 0, 41 total atoms (including substituents), and 10 aromatic bonds in its structure .

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

(3S,4R)-4-propylpyrrolidin-3-ol

InChI

InChI=1S/C7H15NO/c1-2-3-6-4-8-5-7(6)9/h6-9H,2-5H2,1H3/t6-,7-/m1/s1

InChI Key

PYJRWXOAVMGHNR-RNFRBKRXSA-N

Isomeric SMILES

CCC[C@@H]1CNC[C@H]1O

Canonical SMILES

CCCC1CNCC1O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(3r,4s)-4-propylpyrrolidin-3-ol typically involves the use of glycine ethyl ester as a starting material. The process includes amino-added protective group, ring closure, and subsequent functional group modifications . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification methods, such as chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Rac-(3r,4s)-4-propylpyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, often using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

The reactions of this compound are often carried out under controlled conditions, including specific temperatures, pH levels, and solvent systems. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur in aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Rac-(3r,4s)-4-propylpyrrolidin-3-ol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Rac-(3r,4s)-4-propylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrrolidine/Piperidine Derivatives

Compound Name Core Structure Key Substituents Chiral Centers Functional Groups Potential Applications References
Rac-(3R,4S)-4-propylpyrrolidin-3-ol Pyrrolidine 4-propyl, 3-hydroxyl 2 Hydroxyl, amine (if protonated) Under investigation
(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-... Pyrrolidine Benzodioxol, trifluoromethylphenyl urea 2 Urea, carboxylic acid, benzodioxol Enzyme inhibition (implied)
(3R,4R)-4-Amino-piperidin-3-ol derivative Piperidine Methoxyphenylamino, pyrrolotriazin-yl 2 Amino, hydroxyl, aryl groups Cancer therapy (proliferative diseases)

Key Observations:

  • Core Structure Differences : The target compound and the benzodioxol derivative share a pyrrolidine backbone, whereas the piperidine analog has a six-membered ring, which may alter conformational flexibility and binding affinity.
  • Chirality : All compounds have two chiral centers, but the racemic nature of the target compound may reduce enantioselective efficacy compared to enantiopure analogs like the piperidine derivative .

Chirality and Bioactivity

The racemic nature of "this compound" contrasts with enantiopure compounds like the piperidine derivative , where specific stereochemistry is critical for binding to biological targets. Studies on chiral pollutants indicate that enantiomers can exhibit divergent toxicities and activities, suggesting that isolating individual enantiomers of the target compound may enhance its pharmacological profile.

Biological Activity

Rac-(3R,4S)-4-propylpyrrolidin-3-ol is a chiral compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents an overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its pyrrolidine ring structure, which contributes to its biological activity. The specific stereochemistry at the 3 and 4 positions is critical for its interaction with biological targets.

1. Antiarrhythmic Activity

Recent studies have indicated that derivatives of pyrrolidine compounds, including this compound, exhibit antiarrhythmic properties. These compounds have been evaluated for their ability to prolong the effective refractory period (ERP) in cardiac tissues. For instance:

Compound NameActionEffective Concentration (EC50)
EP-40Antiarrhythmic1.6 x 10^-8 mol/L

The compound EP-40 demonstrated significant antiarrhythmic effects in isolated guinea pig hearts, suggesting that this compound may possess similar properties due to structural similarities .

2. Antioxidant Properties

Research has shown that this compound exhibits antioxidant activity, which is essential for protecting cells from oxidative stress. This property is particularly relevant in the context of cardiovascular diseases where oxidative damage plays a critical role.

3. Neuroprotective Effects

Pyrrolidine derivatives have been studied for their neuroprotective effects. In models of neurodegeneration, compounds similar to this compound have demonstrated the ability to inhibit neuronal apoptosis and promote cell survival through modulation of signaling pathways involved in cell death .

The mechanisms by which this compound exerts its biological effects include:

  • Ion Channel Modulation : It has been suggested that this compound may influence ion channel activity in cardiac tissues, thereby affecting heart rhythm.
  • PI3K Pathway Activation : Similar compounds have been shown to activate the phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial for various cellular functions including growth and survival .

Case Studies

A notable study investigated the effects of a related pyrrolidine compound in a model of arrhythmia induced by barium chloride. The results indicated a significant reduction in arrhythmic events with increasing concentrations of the compound, highlighting its potential as an antiarrhythmic agent .

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